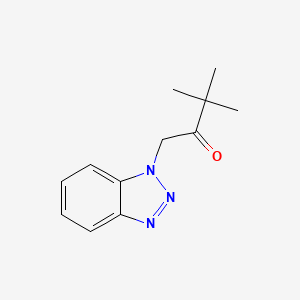

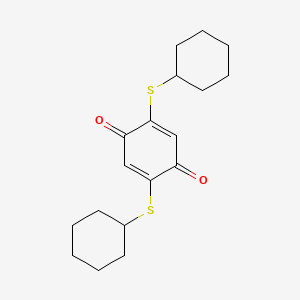

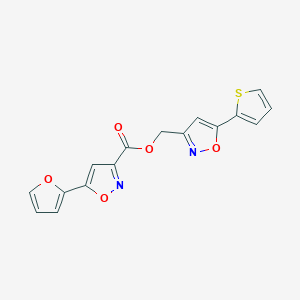

2,5-Bis(cyclohexylsulfanyl)cyclohexa-2,5-diene-1,4-dione

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2,5-Bis(cyclohexylsulfanyl)cyclohexa-2,5-diene-1,4-dione, also known as Dithiothreitol (DTT), is a reducing agent commonly used in biochemistry and molecular biology experiments. DTT is a small molecule with a molecular weight of 154.25 g/mol, and its chemical formula is C12H22O2S2.

作用機序

The mechanism of action of DTT involves the reduction of disulfide bonds in proteins. DTT acts as a nucleophile, attacking the sulfur atoms in the disulfide bonds and forming a stable thiolate anion. This reaction breaks the disulfide bond and releases the two cysteine residues as free thiols. The reduction of disulfide bonds by DTT is a reversible process, and the thiol groups can be re-oxidized to form disulfide bonds.

Biochemical and Physiological Effects:

DTT has no known biochemical or physiological effects in living organisms. It is not metabolized by the body and is rapidly excreted in the urine. However, DTT can be toxic if ingested or inhaled, and can cause skin and eye irritation if it comes into contact with the skin or eyes.

実験室実験の利点と制限

DTT has several advantages as a reducing agent in lab experiments. It is inexpensive, readily available, and easy to use. DTT is also highly effective at breaking disulfide bonds, making it a popular choice for protein biochemistry experiments. However, DTT has some limitations. It is sensitive to oxidation and can lose its reducing power if exposed to air or light. DTT can also interfere with some protein assays, and its use can lead to the formation of protein aggregates and other artifacts.

将来の方向性

There are several potential future directions for research on DTT. One area of interest is the development of new reducing agents that are more stable and effective than DTT. Another area of research is the investigation of the effects of DTT on protein structure and function. Finally, research on the use of DTT in drug discovery and development could lead to the identification of new therapeutic targets and treatments for a variety of diseases.

合成法

DTT can be synthesized by the reaction of thionyl chloride with cyclohexanol, followed by the reaction of the resulting cyclohexyl chloride with sodium sulfide. The final product is obtained by the reaction of the intermediate cyclohexyl sulfide with maleic anhydride. The synthesis of DTT is a multi-step process that requires careful handling of the reagents and the use of appropriate protective equipment.

科学的研究の応用

DTT is widely used in scientific research as a reducing agent that can break the disulfide bonds between cysteine residues in proteins. This property of DTT makes it an essential tool in protein biochemistry, where it is used to denature and reduce proteins for analysis by techniques such as gel electrophoresis and mass spectrometry. DTT is also used in the synthesis of peptides and in the preparation of DNA and RNA samples for analysis.

特性

IUPAC Name |

2,5-bis(cyclohexylsulfanyl)cyclohexa-2,5-diene-1,4-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24O2S2/c19-15-12-18(22-14-9-5-2-6-10-14)16(20)11-17(15)21-13-7-3-1-4-8-13/h11-14H,1-10H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFNTXVKYFWJZOM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)SC2=CC(=O)C(=CC2=O)SC3CCCCC3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24O2S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,5-Bis(cyclohexylsulfanyl)cyclohexa-2,5-diene-1,4-dione | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(1,3-benzothiazol-2-yl)-3-[(5Z)-5-[(4-ethylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanamide](/img/structure/B2406445.png)

![N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-2-(thiophen-2-yl)acetamide](/img/structure/B2406448.png)

![N-(3-(benzo[d]thiazol-2-yl)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)pivalamide hydrochloride](/img/structure/B2406452.png)

![N-[(5-benzoylthiophen-2-yl)methyl]-2-chloro-4-fluorobenzamide](/img/structure/B2406460.png)

![2-chloro-6-fluoro-N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)benzamide](/img/structure/B2406461.png)

![5-(3,4-Dichlorophenyl)-3-[(phenylsulfanyl)methyl]isoxazole](/img/structure/B2406465.png)